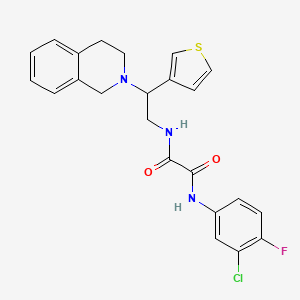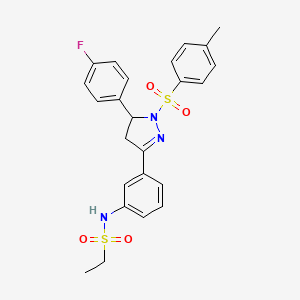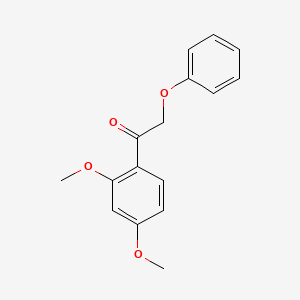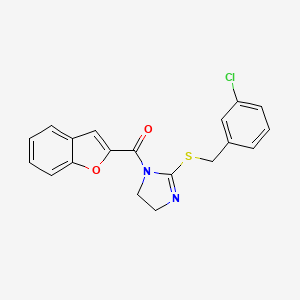![molecular formula C22H20N4O3 B2936078 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide CAS No. 1209460-43-4](/img/structure/B2936078.png)
2-(1H-benzo[d]imidazol-1-yl)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Molecular Structure and Crystal Packing
The molecular structure of related compounds, such as benznidazole, has been characterized to understand the conformation and crystal packing, which is crucial for determining its physical and chemical properties. The orientation of different planar fragments like the imidazol group, benzyl group, and the acetamide fragment, along with their dihedral angles, plays a significant role in its reactivity and interaction with biological targets. Crystal packing is enhanced through a network of strong intermolecular N-H...O hydrogen bonds, which could be relevant for designing compounds with specific binding affinities (Soares-Sobrinho et al., 2018).
Anticancer Activities of Palladium Complexes
Research into palladium complexes bearing N-heterocyclic carbene ligands, synthesized from imidazolium salts derived from 1-benzyl-1H-imidazole, has shown potential anticancer activities. These complexes demonstrate selective coordination and stability, important factors in the development of new anticancer drugs. The study emphasizes the importance of the structural design in the therapeutic efficacy and stability of these complexes (Jing-Yi Lee et al., 2015).
Electrocatalytic Applications
The electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst highlights the compound's utility in electrochemical sensors. This research is significant for the development of sensitive and selective methods for the simultaneous determination of biomolecules, showcasing the compound's versatility beyond pharmacological applications (Nasirizadeh et al., 2013).
Anthelmintic Evaluation
The anthelmintic activity of novel synthesized derivatives, including compounds related to 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide, has been explored. These studies contribute to the search for new treatments for parasitic infections, demonstrating the broad potential of such compounds in therapeutic applications beyond their initial scope (Kumar & Sahoo, 2014).
Imaging Applications with PET
Research on the radiosynthesis of novel radioligands for imaging peripheral benzodiazepine receptors with PET (Positron Emission Tomography) has shown the utility of related imidazole derivatives in diagnostic imaging. Such applications underscore the importance of these compounds in medical diagnostics and the development of imaging agents for neurological and oncological diseases (Thominiaux et al., 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-8-16-9-15(6-7-20(16)28-14)21-10-17(25-29-21)11-23-22(27)12-26-13-24-18-4-2-3-5-19(18)26/h2-7,9-10,13-14H,8,11-12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJDEIZILPZQBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid](/img/structure/B2935996.png)
![2-(4-{[(1-cyanocycloheptyl)carbamoyl]methyl}piperazin-1-yl)-N-(2-methylpropyl)acetamide](/img/structure/B2936000.png)




![3,5-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2936008.png)
![Ethyl 4-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2936009.png)


![N-bicyclo[2.2.1]hept-2-yl-N'-[2-(2-pyridyl)ethyl]thiourea](/img/structure/B2936012.png)
![N,N'-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]decanediamide](/img/structure/B2936014.png)
![2-Chloro-N-(1,1-dioxo-1lambda6-thiaspiro[3.5]nonan-3-yl)acetamide](/img/structure/B2936015.png)
![5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2936016.png)